![molecular formula C13H16N4O B3339702 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide CAS No. 1158103-99-1](/img/structure/B3339702.png)
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide
描述
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a benzene ring with a carboximidamide group
作用机制
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other pyrazole-based ligands, it may interact with its targets through the formation of coordinate covalent bonds . The presence of the pyrazole ring and the hydroxybenzene group could potentially allow for multiple points of interaction with target proteins, leading to changes in their function .
Biochemical Pathways
Pyrazole-based ligands have been known to influence various biochemical pathways, including those involved in oxidation reactions .
Pharmacokinetics
Factors such as its solubility, stability, and molecular size would play a significant role in these processes .
Result of Action
Based on its structural similarity to other pyrazole-based ligands, it may induce changes in the function of its target proteins, potentially leading to alterations in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Attachment of the Benzene Ring: The pyrazole derivative is then reacted with a benzyl halide under basic conditions to form the pyrazolylmethylbenzene intermediate.
Introduction of the Carboximidamide Group: The final step involves the conversion of the benzene ring to a carboximidamide group through a reaction with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the carboximidamide group, converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
科学研究应用
Chemistry
In chemistry, this compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic properties in organic reactions, such as oxidation and hydrolysis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the pyrazole ring is particularly significant due to its known bioactivity.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzene ring and carboximidamide group.
Benzene-1-carboximidamide: Lacks the pyrazole ring but contains the carboximidamide group.
N’-hydroxybenzene-1-carboximidamide: Similar structure but without the pyrazole ring.
Uniqueness
The uniqueness of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-hydroxybenzene-1-carboximidamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the carboximidamide group allows for diverse interactions with metal ions and biological targets, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-6-10(2)17(15-9)8-11-4-3-5-12(7-11)13(14)16-18/h3-7,18H,8H2,1-2H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOLHCXGNMUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=NO)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)/C(=N/O)/N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


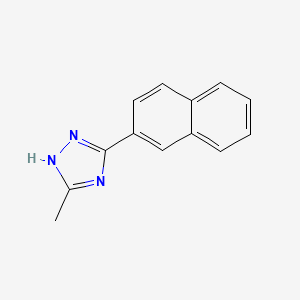
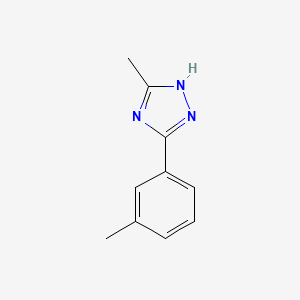
![2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B3339633.png)
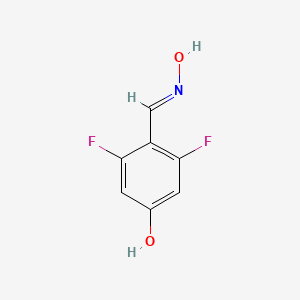
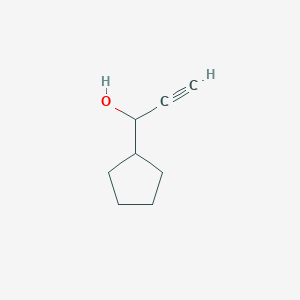
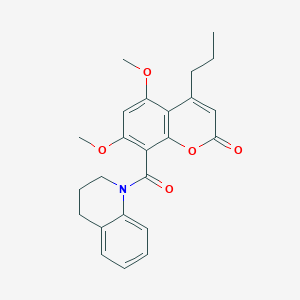
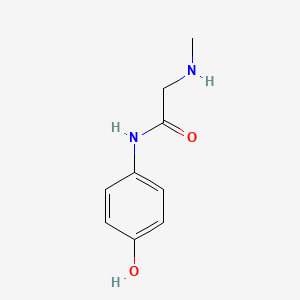
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B3339684.png)
![{1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methanol](/img/structure/B3339690.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B3339695.png)
![3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B3339715.png)
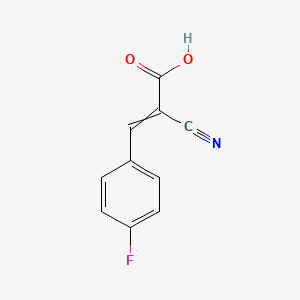
![(S,S)-(COD)Ir[Ph-SpinPHOX]](/img/structure/B3339731.png)

